![molecular formula C8H8BrCl B3118608 4-Bromo-1-(chloromethyl)-2-methylbenzene CAS No. 24078-15-7](/img/structure/B3118608.png)
4-Bromo-1-(chloromethyl)-2-methylbenzene
Overview
Description
Scientific Research Applications
Thermochemistry and Phase Behavior
Thermochemistry of Halogen-Substituted Methylbenzenes
This study delves into the thermochemical properties of various halogen-substituted methylbenzenes, including compounds like 4-Bromo-1-(chloromethyl)-2-methylbenzene. The focus is on vapor pressures, vaporization, fusion, and sublimation enthalpies. Quantum-chemical methods have been employed to calculate gas-phase enthalpies of formation for these compounds, offering insights into their thermal behavior and stability (Verevkin et al., 2015).
Synthesis and Structural Analysis
Regioselective Bromination and Sulfur-functionalized Benzoquinones
This research explores the NBS bromination of certain dimethylbenzenes, leading to various bromination products, including compounds structurally similar to this compound. The study further extends to the synthesis of sulfur-containing quinone derivatives from these bromination products (Aitken et al., 2016).
Synthesis of Methylbenzenesulfonamide CCR5 Antagonists
This study focuses on the synthesis of methylbenzenesulfonamide compounds, using intermediates that include 4-bromo-1-((4-chlorobenzyl)oxy)-2-(bromomethyl)benzene. These compounds have shown promise as CCR5 antagonists, which are relevant in HIV-1 infection prevention (Cheng De-ju, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that brominated and chlorinated compounds often interact with various biological targets, including proteins and enzymes, due to their electrophilic nature .
Mode of Action
For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the oxidative addition of the compound to a palladium catalyst, followed by transmetalation with an organoboron reagent .
Biochemical Pathways
It’s plausible that the compound could influence various biochemical pathways due to its potential to form carbon–carbon bonds via suzuki–miyaura cross-coupling .
Result of Action
Given its potential to participate in carbon–carbon bond-forming reactions, it may influence the synthesis of various organic compounds .
properties
IUPAC Name |
4-bromo-1-(chloromethyl)-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKUGNLAWMBJGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801275901 | |
Record name | 4-Bromo-1-(chloromethyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801275901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24078-15-7 | |
Record name | 4-Bromo-1-(chloromethyl)-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24078-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-(chloromethyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801275901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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